molecular formula C24H32N2O2 B2448198 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide CAS No. 1005301-83-6

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide

Cat. No.: B2448198
CAS No.: 1005301-83-6
M. Wt: 380.532
InChI Key: IOSDNSYRRPFZKC-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 1-isobutyryl-1,2,3,4-tetrahydroquinoline, which is then coupled with adamantane-1-carboxylic acid. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the adamantane core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core is known for its ability to interact with biological membranes, potentially disrupting viral replication or cancer cell growth. The tetrahydroquinoline moiety may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide

Uniqueness

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide stands out due to its combination of an adamantane core and a tetrahydroquinoline moiety. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-15(2)22(27)26-7-3-4-19-5-6-20(11-21(19)26)25-23(28)24-12-16-8-17(13-24)10-18(9-16)14-24/h5-6,11,15-18H,3-4,7-10,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSDNSYRRPFZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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